1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide
Description
1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a tert-butyl group at the first position, a methyl group at the fifth position, and a carboxylic acid amide group at the third position of the pyrazole ring .
Properties
IUPAC Name |
1-tert-butyl-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-6-5-7(8(10)13)11-12(6)9(2,3)4/h5H,1-4H3,(H2,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBRXSJVUAZMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)(C)C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide can be achieved through various synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, leading to the formation of pyrazole derivatives . Industrial production methods often utilize palladium-catalyzed four-component coupling reactions involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . These methods are advantageous due to their efficiency and the ability to produce the compound in large quantities.
Chemical Reactions Analysis
1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide can be compared with other similar compounds, such as:
3-Amino-5-tert-butyl-1H-pyrazole: This compound has an amino group instead of a carboxylic acid amide group, which may result in different chemical and biological properties.
1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group instead of an amide group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
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